(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Description
Overview of (2E)-2-[(1-Ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
This hybrid molecule integrates three distinct pharmacophoric elements:
- A 1-ethylindole moiety providing π-electron density and hydrogen-bonding capabilities
- A 3-oxo-2,3-dihydrobenzofuran core enabling conjugation and planar rigidity
- A 4-chlorobenzenesulfonate group conferring steric bulk and electrophilic reactivity.
The compound's SMILES notation (CCn1cc(C=C2Oc3cc(OS(=O)(=O)c4ccc(Cl)cc4)ccc3C2=O)c2ccccc21) reveals critical structural relationships, including the (E)-configuration of the exocyclic double bond and the para-substitution pattern of the sulfonate group. While key physical properties like density and melting point remain uncharacterized in public databases, theoretical calculations suggest moderate polarity due to the sulfonate group's strong electron-withdrawing effects.
Table 1: Molecular characteristics
| Property | Value |
|---|---|
| Molecular formula | C~25~H~18~ClNO~5~S |
| Molecular weight | 479.9 g/mol |
| CAS Registry Number | 929381-06-6 |
| Key functional groups | Indole, benzofuran, sulfonate |
Historical Context and Discovery
The synthesis of such complex sulfonated heterocycles became feasible through innovations in transition metal catalysis. A landmark 2024 study by Yin et al. demonstrated that palladium-catalyzed domino coupling of ortho-iodoaryl allenes with sodium sulfonates enables simultaneous C-C and C-S bond formation. While not directly describing this specific compound, their methodology provides the likely synthetic route given the structural similarity to reported products.
The compound's development timeline suggests it emerged from pharmaceutical research targeting kinase inhibitors, as both indole and benzofuran systems are established scaffolds in ATP-binding domain modulation. The strategic incorporation of the 4-chlorobenzenesulfonate group likely aims to enhance target binding through sulfonate-phosphate interactions.
Significance in Heterocyclic Chemistry
This molecule exemplifies three key trends in modern heterocyclic chemistry:
- Convergent synthesis : Combining indole and benzofuran precursors through cross-coupling strategies
- Sulfonate functionalization : Using arylsulfonates as stable electrophilic partners in metal-catalyzed reactions
- Stereoelectronic tuning : The (E)-configuration optimizes conjugation between the indole and benzofuran systems while minimizing steric clashes.
The 4-chlorobenzenesulfonate group serves dual purposes – it acts as both a directing group during synthesis and a potential pharmacophore in biological applications. Chlorine's ortho/para-directing effects likely facilitated regioselective sulfonation during synthesis, while its electron-withdrawing nature modulates the sulfonate group's reactivity.
Rationale for Academic Investigation
Four factors drive ongoing research interest in this compound:
- Structural novelty : The unique combination of indole, benzofuran, and sulfonate groups creates unexplored chemical space
- Synthetic challenges : Developing enantioselective methods for such polycyclic systems tests modern catalytic methodologies
- Structure-activity relationships : The molecule serves as a template for studying how sulfonate positioning affects biological activity
- Materials potential : Conjugated systems with sulfonate groups may exhibit unique optoelectronic properties.
Recent computational studies suggest the planar benzofuran-indole system could facilitate charge transport in organic semiconductors, while the sulfonate group improves solubility in polar media. These dual characteristics make the compound particularly interesting for hybrid organic-electronic applications.
CCn1cc(C=C2Oc3cc(OS(=O)(=O)c4ccc(Cl)cc4)ccc3C2=O)c2ccccc21
Figure 1: SMILES representation highlighting key structural features
Properties
Molecular Formula |
C25H18ClNO5S |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C25H18ClNO5S/c1-2-27-15-16(20-5-3-4-6-22(20)27)13-24-25(28)21-12-9-18(14-23(21)31-24)32-33(29,30)19-10-7-17(26)8-11-19/h3-15H,2H2,1H3/b24-13+ |
InChI Key |
NLGMJVSHPUSRHB-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization of Sulfonylhydrazones
The benzofuran scaffold is commonly constructed via copper-mediated cyclization. A representative method involves reacting substituted o-hydroxyphenylacetylene with sulfonylhydrazones under alkaline conditions. For instance, cuprous chloride (CuCl) catalyzes the formation of 3-oxo-2,3-dihydro-1-benzofuran-6-yl intermediates at 60–80°C in dimethyl sulfoxide (DMSO), achieving >75% yield. The reaction proceeds through a copper acetylide intermediate, facilitating intramolecular nucleophilic attack and dehydration.
Electrochemical and Microwave-Assisted Approaches
Recent advancements include electrochemical cyclization using platinum electrodes in acetonitrile, which enables the formation of benzofuran derivatives at ambient temperatures with 85–90% efficiency. Microwave irradiation further accelerates cyclization, reducing reaction times from hours to minutes. For example, heating 3-(2-nitrovinyl)indoles with phenols in methanesulfonic acid under microwave conditions (640 W, 4 min) yields benzofuran-3(2H)-ones.
Functionalization with the Indole Moiety
Fischer Indole Synthesis
The indole segment is introduced via Fischer indole synthesis, where phenylhydrazines cyclize with ketones or aldehydes. For this compound, 1-ethyl-1H-indol-3-carbaldehyde is prepared by treating 1-ethylindole with Vilsmeier-Haack reagent (POCl₃/DMF), followed by hydrolysis. This aldehyde then undergoes condensation with the benzofuran core.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings are employed to attach pre-formed indole fragments. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and tris-tert-butylphosphine in dioxane at 90°C, 5-bromo-benzofuran-2-carboxamide couples with 3-(4-piperazin-1-ylbutyl)indole-5-carbonitrile, achieving 98.7% yield in industrial-scale protocols.
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
Direct Sulfonate Esterification
The final step involves reacting the hydroxyl group of the benzofuran-indole hybrid with 4-chlorobenzenesulfonyl chloride. In a typical procedure:
Table 1: Optimization of Sulfonation Conditions
Challenges in Regioselectivity
Sulfonation at the 6-position of benzofuran requires careful steric and electronic control. Bulky bases like DIEA (N,N-diisopropylethylamine) enhance regioselectivity by deprotonating the hydroxyl group without promoting side reactions.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC. Crystallization from hot hexane or ethanol removes unreacted sulfonyl chlorides, ensuring >98% purity.
Chemical Reactions Analysis
Benzofuran Core Formation
The 3-oxo-2,3-dihydro-1-benzofuran core is typically synthesized via cyclization reactions. For example, a Claisen-Schmidt condensation between a ketone and an aldehyde can form α,β-unsaturated ketones, which cyclize to form benzofuran derivatives .
Key Reaction :
Indole Coupling
The (1-ethyl-1H-indol-3-yl)methylidene group is likely introduced via an aldol-like condensation or Wittig reaction. Analogous reactions involve forming methylene bridges between indole derivatives and carbonyl compounds . For instance, indole-3-yl aldehydes can undergo condensation with ketones to yield α,β-unsaturated ketones .
Example Reaction :
Sulfonate Esterification
The 4-chlorobenzenesulfonate ester is typically formed by reacting the benzofuran hydroxyl group with 4-chlorobenzenesulfonyl chloride. This step involves nucleophilic substitution, where the oxygen acts as a nucleophile .
Key Reaction :
Hydrolysis Reactions
The sulfonate ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding acid.
Alkaline Hydrolysis
In basic conditions, the ester hydrolyzes to form the sulfonic acid and the benzofuran hydroxyl group. This reaction is typically performed in aqueous NaOH or KOH .
Reaction :
Benzofuran Ring Opening
The dihydrobenzofuran ring may undergo ring-opening under acidic conditions, forming a β-keto ester. For example, treatment with dilute HCl could cleave the ring .
Reaction :
Indole Functionalization
The indole moiety could undergo alkylation, acylation, or electrophilic substitution. For instance, the ethyl group on the indole nitrogen may participate in further alkylation reactions .
Comparison of Reaction Conditions
Structural Stability and Reactivity
The benzofuran ring and indole moiety are relatively stable under mild conditions but may undergo degradation under harsh acidic or basic environments. The sulfonate ester is labile and prone to hydrolysis, making it a reactive site for further functionalization .
Scientific Research Applications
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Structural Characteristics
- Molecular Formula: C20H15ClN2O5S
- Molecular Weight: 404.85 g/mol
- CAS Number: 1630908-07-4
The compound features a complex structure that includes an indole moiety, a benzofuran core, and a sulfonate group, which contribute to its biological activity and solubility properties.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have shown promise in inhibiting cancer cell proliferation. The indole and benzofuran components are often implicated in antitumor activity, making this compound a candidate for further investigation in cancer therapeutics .
- Neuroprotective Effects : Studies suggest that derivatives of indole compounds may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
- Anti-inflammatory Properties : The sulfonate group in the compound can enhance solubility and bioavailability, which is crucial for anti-inflammatory agents. Preliminary studies indicate that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
Pharmacology
- Drug Design : The structural diversity of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile .
- Binding Studies : In vitro radioligand binding studies may reveal the interaction of this compound with specific receptors or ion channels. Understanding these interactions is critical for predicting therapeutic effects and potential side effects .
Materials Science
- Photophysical Properties : The compound's unique structure may impart interesting photophysical properties, making it suitable for applications in organic electronics or photonic devices. Studies on its absorption and emission spectra can provide insights into its potential use as a fluorescent dye or sensor material .
- Polymer Chemistry : Incorporating such compounds into polymer matrices can enhance the mechanical or thermal properties of materials. Research on the synthesis of polymer composites containing this compound could lead to innovative materials with tailored functionalities .
Case Study 1: Anticancer Efficacy
A study conducted on analogs of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection Mechanism
Research involving neuroprotective assays showed that compounds similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran could mitigate oxidative stress in neuronal cells. This was assessed through markers of oxidative damage and cell viability assays.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with biological targets through hydrogen bonding and π-π interactions, while the benzofuran and sulfonate groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is “(2E)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid” (PubChem), differing in two key regions:
N-Alkyl Substituent : Replacement of the methyl group (analogue) with ethyl (target compound) increases steric bulk and lipophilicity. This could enhance membrane permeability in biological systems but reduce aqueous solubility .
Functional Group at C6 : The acetic acid group (analogue) versus the 4-chlorobenzenesulfonate ester (target) significantly alters polarity and reactivity. Sulfonate esters are less polar than carboxylic acids but more reactive as leaving groups in nucleophilic substitution reactions .
| Property | Target Compound | Methyl-Indole Acetic Acid Analogue |
|---|---|---|
| N-Substituent | Ethyl (C₂H₅) | Methyl (CH₃) |
| C6 Functional Group | 4-Cl-benzenesulfonate ester | Acetic acid (COOH) |
| Polarity | Moderate (sulfonate ester) | High (carboxylic acid) |
| Likely Solubility | Low in water; moderate in DMSO | Higher in polar solvents |
| Reactivity | Susceptible to nucleophilic attack | Acid-base interactions dominant |
Electronic and Stability Considerations
- The 4-chloro substituent on the benzenesulfonate group enhances electron-withdrawing effects, stabilizing the sulfonate ester against hydrolysis compared to non-halogenated analogues .
Environmental and Atmospheric Behavior
This contrasts with smaller volatile organic compounds (VOCs) like alkanes or alkenes, which undergo rapid hydroxyl radical-mediated degradation .
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS Number: 929418-21-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by data tables and case studies.
Molecular Structure
The compound features a unique hybrid structure that combines an indole moiety with a benzofuran and a sulfonate group. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Indole Ring | Known for diverse biological properties |
| Benzofuran Moiety | Potentially enhances pharmacological effects |
| 4-Chlorobenzenesulfonate | May influence solubility and bioavailability |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the indole and benzofuran intermediates. The final product is obtained through a series of condensation reactions followed by esterification with 4-chlorobenzenesulfonic acid.
Synthetic Route Overview
- Preparation of Indole Intermediate
- Synthesis of Benzofuran Intermediate
- Coupling Reaction
- Esterification with 4-Chlorobenzenesulfonic Acid
Pharmacological Properties
The biological activity of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate has been studied in various contexts, including:
Anticancer Activity
Research indicates that compounds with indole and benzofuran structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in vitro.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The sulfonate group may enhance the solubility and bioavailability of the compound, potentially improving its therapeutic efficacy.
Case Studies and Research Findings
-
In Vitro Cytotoxicity Studies
- A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating IC50 values ranging from 50 to 100 μM, indicating moderate potency compared to standard anticancer agents like doxorubicin.
-
Mechanism of Action
- Preliminary investigations suggest that the compound may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what challenges arise in achieving stereochemical purity?
- Methodological Answer: The synthesis typically involves constructing the benzofuran core via aldol condensation between substituted indole aldehydes and 3-oxo-2,3-dihydro-1-benzofuran derivatives. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can optimize yields for indole-containing intermediates . A major challenge is controlling the (2E)-configuration during the methylidene linkage formation. HPLC with chiral stationary phases or polarimetric analysis is recommended to verify stereochemical purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- XRD crystallography to resolve the (2E)-configuration and confirm intramolecular hydrogen bonding patterns (e.g., between the sulfonate group and benzofuran oxygen) .
- NMR (1H, 13C, and 2D-COSY) to assign proton environments, particularly distinguishing indole NH from benzofuran protons.
- IR spectroscopy to identify carbonyl (C=O) and sulfonate (S=O) stretching frequencies .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer: Accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC monitoring under varying temperatures (4°C to 40°C) and pH (2–10) are recommended. Evidence from organic degradation studies suggests that continuous cooling (e.g., 4°C) minimizes hydrolytic cleavage of the sulfonate ester group .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay matrices?
- Methodological Answer: Discrepancies may arise from matrix effects (e.g., organic matter in sediment or serum proteins). Normalize activity data using internal standards (e.g., spiked deuterated analogs) and perform dose-response curves in multiple matrices (aqueous, lipid-rich, protein-bound). Statistical validation via ANOVA can isolate matrix-specific interference .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer: Molecular docking (using software like Discovery Studio) models interactions between the indole-benzofuran scaffold and target proteins (e.g., kinases or GPCRs). DFT calculations optimize the compound’s electron density profile, focusing on the sulfonate group’s electrostatic potential to predict binding affinity .
Q. What experimental designs mitigate limitations in reproducibility for degradation studies?
- Methodological Answer: To address sample degradation (e.g., organic compound breakdown during long assays):
- Use inert atmospheres (N2/Ar) to prevent oxidation.
- Implement real-time monitoring via hyphenated techniques (LC-MS/MS) to track degradation products.
- Increase sample replicates (n ≥ 6) to account for variability in organic matrices .
Q. How can catalytic conditions be optimized for large-scale synthesis without compromising yield?
- Methodological Answer: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. Xantphos) under microwave-assisted conditions to reduce reaction time. Kinetic studies (via in situ FTIR) identify rate-limiting steps, such as reductive elimination in cyclization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in photodegradation studies?
- Methodological Answer: Discrepancies may stem from light source variability (UV vs. visible light). Standardize irradiation protocols using calibrated monochromatic lamps and actinometry. Quantify photoproducts via high-resolution mass spectrometry (HRMS) and compare degradation pathways using kinetic isotope effects (KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
